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Compound of Interest

Compound Name: 5-Methoxynicotinic acid

Cat. No.: B1366029

Foreword: The Analytical Imperative in Drug
Discovery

In the landscape of modern pharmaceutical research and development, the unambiguous
structural elucidation of novel and existing chemical entities is paramount. The journey from a
promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints,
ensuring identity, purity, and stability. 5-Methoxynicotinic acid, a substituted pyridine
carboxylic acid, serves as a valuable building block in medicinal chemistry. Its structural
nuances, dictated by the interplay of an aromatic system, a carboxylic acid, and a methoxy
group, demand a multi-faceted analytical approach for complete characterization. This guide
provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to 5-
Methoxynicotinic acid, offering researchers a robust framework for its analysis.

Molecular Identity and Structure

5-Methoxynicotinic acid (IUPAC name: 5-methoxypyridine-3-carboxylic acid) is a derivative of
nicotinic acid, a form of vitamin B3. Its chemical properties and potential biological activities are
intrinsically linked to its molecular architecture.

e Molecular Formula: C7H7NOs[1][2]

e Molecular Weight: 153.14 g/mol [1][2]
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« CAS Number: 20826-03-3[1][2]

The structural arrangement of its constituent atoms is the foundation for interpreting the
spectroscopic data that follows.

Caption: Molecular structure of 5-Methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and spatial relationships of atoms.

'H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For 5-
Methoxynicotinic acid, we expect to see distinct signals for the three aromatic protons, the
methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts (d) are
influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic
acid and pyridine nitrogen.

Predicted *H NMR Data (DMSO-ds, 400 MHz)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~13.5 Broad Singlet 1H -COOH
~8.8 Doublet (d) 1H H-2
~8.4 Doublet (d) 1H H-6
~7.8 Triplet (t) 1H H-4
~3.9 Singlet 3H -OCHs

Interpretation and Causality:
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e -COOH Proton (~13.5 ppm): The carboxylic acid proton is highly deshielded and appears as
a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical
exchange with residual water in the solvent.

e Aromatic Protons (H-2, H-6, H-4): The protons on the pyridine ring are in the aromatic region
(7.0-9.0 ppm). Their specific shifts and coupling patterns are diagnostic. H-2 and H-6 are
adjacent to the electronegative nitrogen, causing them to be significantly deshielded. H-4 is
situated between the two other ring protons, leading to a triplet-like appearance due to
coupling with both H-2 and H-6 (though it's technically a doublet of doublets with similar
coupling constants).

e -OCHs Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and not
coupled to any other protons, resulting in a sharp singlet. Their position is characteristic of a
methoxy group attached to an aromatic ring.

13C NMR Spectroscopy Analysis

The 13C NMR spectrum reveals the number of unique carbon environments and provides
information about their electronic state.

Predicted *C NMR Data (DMSO-ds, 100 MHz)
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Chemical Shift (6, ppm) Assignment Rationale

Carboxylic acid carbonyl

~166.0 Cc=0 _ _

carbon, highly deshielded.

Aromatic carbon attached to
~156.0 C-5 the electron-donating -OCHs

group.

Aromatic carbon adjacent to
~145.0 C-2 _

nitrogen.

Aromatic carbon adjacent to
~140.0 C-6 )

nitrogen.

Aromatic carbon attached to
~128.0 C-3 the electron-withdrawing -

COOH group.

Aromatic carbon influenced by
~118.0 C-4 both adjacent methoxy-bearing

and nitrogen-proximal carbons.

Methyl carbon of the ether
~56.0 -OCHs

group.

Interpretation and Causality:

» The chemical shifts are highly dependent on the electronic effects within the pyridine ring.
The carbon atoms directly attached to heteroatoms (O and N) or electron-withdrawing
groups (COOH) are the most deshielded (further downfield).

e The C-5 carbon, bonded to the oxygen of the methoxy group, is significantly deshielded.

e The carbonyl carbon (C=0) of the carboxylic acid is the most deshielded carbon in the
molecule, as is typical for this functional group.

Experimental Protocol: NMR Spectrum Acquisition

The trustworthiness of NMR data hinges on a standardized and rigorous acquisition protocol.
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o Sample Preparation: Accurately weigh ~5-10 mg of 5-Methoxynicotinic acid and dissolve it
in ~0.6 mL of a deuterated solvent (e.g., DMSO-de) in a clean, dry NMR tube. Ensure
complete dissolution.

e Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium
signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H Acquisition:
o Acquire a standard single-pulse proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
o Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

o Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C Acquisition:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

[¢]

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

[¢]

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using
the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for *H and 39.52
ppm for 13C). Integrate the H signals.
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Sample Preparation Data Acquisition Data Processing

Dissolve in Transfer to ase & Baseline
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Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

IR Spectrum Analysis

The IR spectrum of 5-Methoxynicotinic acid will be dominated by absorptions corresponding
to its carboxylic acid, aromatic, and ether moieties.

Characteristic IR Absorption Bands
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Wavenumber (cm~—?) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
~3100-3000 C-H stretch Aromatic

~2950 C-H stretch -OCHs

~1710 (strong) C=0 stretch Carboxylic Acid

~1600, ~1480 C=C stretch Aromatic Ring

~1280 C-O stretch Carboxylic Acid / Aryl Ether
~1030 C-O stretch Aryl Ether

950-910 O-H bend Carboxylic Acid

Interpretation and Causality:

e O-H Stretch (3300-2500 cm~1): The most prominent feature is often the extremely broad
absorption from the carboxylic acid O-H group, which is a result of strong intermolecular
hydrogen bonding in the solid state.[3][4]

e C=0 Stretch (~1710 cm~1): A very strong, sharp absorption corresponding to the carbonyl of
the carboxylic acid is a key diagnostic peak.[5]

e Aromatic C=C Stretches (~1600, ~1480 cm~1): The pyridine ring gives rise to characteristic
stretching vibrations in this region.[6]

e C-O Stretches (~1280, ~1030 cm~1): Two distinct C-O stretching bands are expected. The
higher frequency band is associated with the C-O bond of the carboxylic acid and the aryl
ether, while the lower frequency band is more characteristic of the asymmetric stretch of the
aryl ether.[5]

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for solid
powders.
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 Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a
background spectrum of the empty ATR stage. This is crucial to subtract the spectral
contributions of air (COz and Hz20).

o Sample Application: Place a small amount of the 5-Methoxynicotinic acid powder onto the
ATR crystal.

o Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal. Consistent pressure is key for reproducible results.

o Spectrum Collection: Collect the sample spectrum. Co-add a sufficient number of scans
(e.g., 32 or 64) to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through the analysis of its fragmentation patterns upon ionization.

Mass Spectrum Analysis

For 5-Methoxynicotinic acid (MW = 153.14), we would analyze the spectrum for the
molecular ion and key fragment ions. A high-resolution mass spectrum (HRMS) would provide
the exact mass, confirming the elemental composition.

Expected Mass Spectral Data (Electron lonization - EI)
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m/z (Mass-to-Charge

. Proposed Fragment Interpretation
Ratio)
153 [C7H7NOs3]* Molecular lon (M*")
Loss of a methyl radical from
138 [M - CH3]*
the methoxy group.
Loss of a formyl radical, a
124 [M - CHO]* common fragmentation for
methoxy-aromatics.
Loss of the carboxylic acid
108 [M - COOH]* )
group as a radical.
Subsequent loss of carbon
95 [M-CO - OCHs]* monoxide from the [M-OCHj3]

fragment.

LC-MS Data (Electrospray lonization - ESI): In "softer" ionization techniques like ESI,
fragmentation is minimal. The primary ion observed is the protonated molecule.

e m/z 154.1 [M+H]*: This corresponds to the intact molecule with an added proton
(C7HsNOs*), confirming the molecular weight.

Causality of Fragmentation

The fragmentation process follows principles of chemical stability. The initial ionization creates
a radical cation (M*"), which is energetically unstable.[7] This ion then fragments by breaking
the weakest bonds or through rearrangements that form stable neutral molecules (like CO) and
stable carbocations. The pyridine ring itself is quite stable, so fragmentations often involve the
substituents.[8][9]

Experimental Protocol: Mass Spectrum Acquisition
(Direct Infusion ESI-MS)

o Sample Preparation: Prepare a dilute solution of 5-Methoxynicotinic acid (~1 mg/mL) in a
suitable solvent like methanol or acetonitrile/water.
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e Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard
to ensure mass accuracy.

o Sample Infusion: Infuse the sample solution into the ESI source at a constant, low flow rate
(e.g., 5-10 pL/min) using a syringe pump.

e Source Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage,
nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong
signal for the [M+H]* ion.

e Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z
50-300). For fragmentation data (MS/MS), select the precursor ion (m/z 154) and apply
collision energy to induce fragmentation, then scan for the resulting product ions.

Conclusion: A Synthesized Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical
package for the characterization of 5-Methoxynicotinic acid. NMR spectroscopy elucidates
the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key
functional groups, and mass spectrometry verifies the molecular weight and provides
corroborating structural information through fragmentation analysis. This integrated approach
ensures the unequivocal identification and quality assessment of this important chemical
building block, underpinning its reliable use in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 5-Methoxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366029#spectroscopic-data-nmr-ir-ms-of-5-
methoxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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